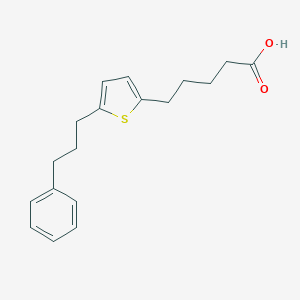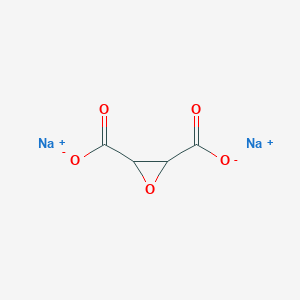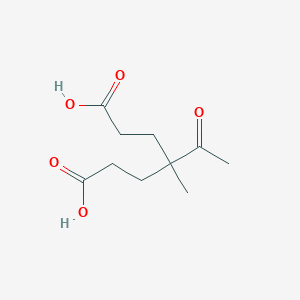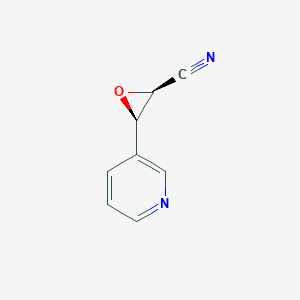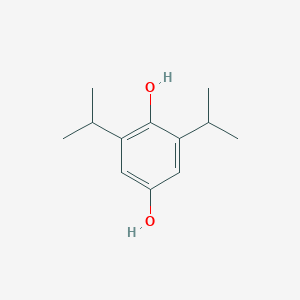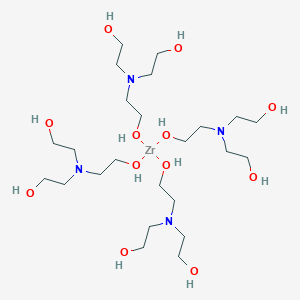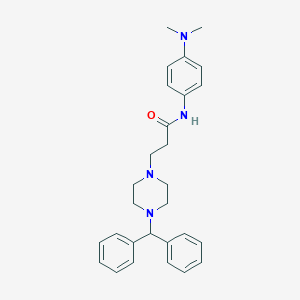
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-, commonly known as Diphenylmethylpiperazine (DPM), is a chemical compound that has been widely used in scientific research. DPM is a derivative of piperazine and is used as a reagent in the synthesis of various organic compounds. It has a unique chemical structure and has been found to have several applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is not well understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell membranes. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has also been found to inhibit the activity of enzymes that are involved in the replication of viruses and bacteria.
Biochemische Und Physiologische Effekte
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has also been found to have an effect on the central nervous system, with studies showing that it can induce sedation and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- in lab experiments include its low cost, high purity, and ease of synthesis. However, 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has some limitations, including its potential toxicity and the need for caution when handling it.
List of
Zukünftige Richtungen
1. Further studies on the mechanism of action of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
2. Development of new drugs based on 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
3. Investigation of the potential therapeutic applications of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
4. Studies on the toxicity of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- and its effects on the environment.
5. Investigation of the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- in the treatment of neurological disorders.
6. Development of new synthetic routes for the preparation of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
7. Studies on the pharmacokinetics and pharmacodynamics of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
8. Investigation of the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a diagnostic tool in medical imaging.
9. Development of new analytical methods for the detection and quantification of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
10. Studies on the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a catalyst in organic synthesis.
Conclusion:
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is a versatile compound that has found numerous applications in scientific research. Its unique chemical structure and properties make it a valuable tool for the synthesis of organic compounds and the development of new drugs. Further research on 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- involves the reaction of piperazine with benzhydryl chloride in the presence of a base. The reaction yields 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a white crystalline solid with a high purity. The synthesis of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is relatively simple and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a ligand for the preparation of metal complexes. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been found to have antiviral, antifungal, and antibacterial properties. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
107314-37-4 |
|---|---|
Produktname |
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- |
Molekularformel |
C28H34N4O |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[4-(dimethylamino)phenyl]propanamide |
InChI |
InChI=1S/C28H34N4O/c1-30(2)26-15-13-25(14-16-26)29-27(33)17-18-31-19-21-32(22-20-31)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,28H,17-22H2,1-2H3,(H,29,33) |
InChI-Schlüssel |
HTCIKKIIFKURTE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
107314-37-4 |
Synonyme |
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl )- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



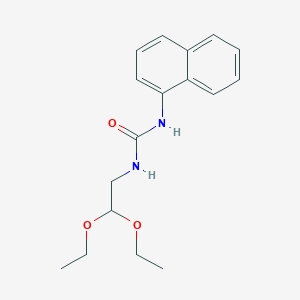
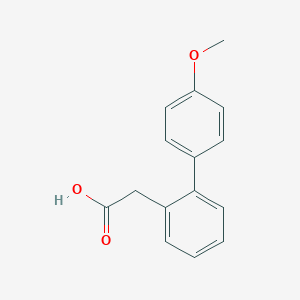
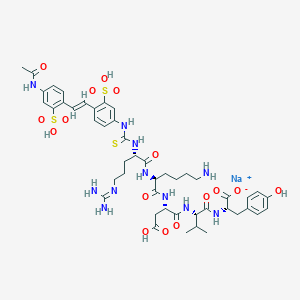
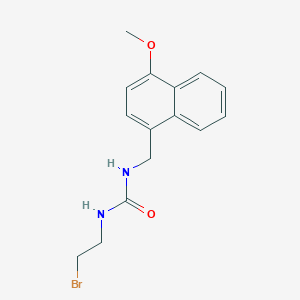
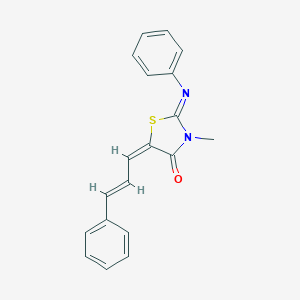
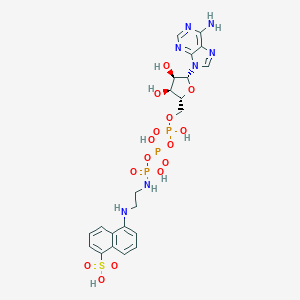
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
